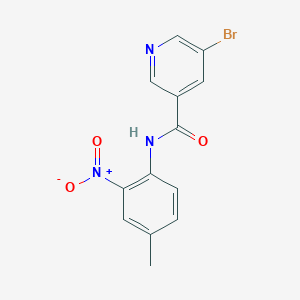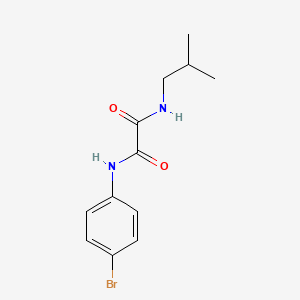
5-bromo-N-(4-methyl-2-nitrophenyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(4-methyl-2-nitrophenyl)nicotinamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly used as a research tool to study the biochemical and physiological effects of different compounds.
Aplicaciones Científicas De Investigación
5-bromo-N-(4-methyl-2-nitrophenyl)nicotinamide has numerous scientific research applications. One of the primary uses of this compound is in the study of protein kinases. It is commonly used as a tool to inhibit the activity of various protein kinases, which play a crucial role in numerous cellular processes such as cell growth, differentiation, and apoptosis.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-(4-methyl-2-nitrophenyl)nicotinamide involves the inhibition of protein kinases. It achieves this by binding to the ATP-binding site of the kinase, which prevents the kinase from phosphorylating its substrate. This inhibition of protein kinases can lead to a variety of downstream effects, including changes in cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-(4-methyl-2-nitrophenyl)nicotinamide are primarily related to its inhibition of protein kinases. This inhibition can lead to changes in cellular processes such as cell growth, differentiation, and apoptosis. Additionally, this compound has been shown to have anti-inflammatory effects, which may be related to its ability to inhibit protein kinases involved in inflammatory signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 5-bromo-N-(4-methyl-2-nitrophenyl)nicotinamide in lab experiments is its specificity for protein kinases. This specificity allows researchers to study the effects of inhibiting specific kinases on cellular processes. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are numerous future directions for research involving 5-bromo-N-(4-methyl-2-nitrophenyl)nicotinamide. One potential area of research is the development of new compounds that are more specific for certain protein kinases. Additionally, further research is needed to understand the potential side effects and toxicity of this compound, which could impact its use in future experiments. Finally, there is a need for more research on the potential therapeutic applications of this compound, particularly in the treatment of inflammatory diseases.
Métodos De Síntesis
The synthesis of 5-bromo-N-(4-methyl-2-nitrophenyl)nicotinamide can be achieved through a series of chemical reactions. One of the most commonly used methods involves the reaction of 4-methyl-2-nitroaniline with 5-bromonicotinoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure 5-bromo-N-(4-methyl-2-nitrophenyl)nicotinamide.
Propiedades
IUPAC Name |
5-bromo-N-(4-methyl-2-nitrophenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O3/c1-8-2-3-11(12(4-8)17(19)20)16-13(18)9-5-10(14)7-15-6-9/h2-7H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXMTYYUFVKYDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=CN=C2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-[(3-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B4978024.png)
![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B4978027.png)
![4-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}thiomorpholine](/img/structure/B4978034.png)
![1-(tetrahydro-2H-pyran-4-yl)-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine trifluoroacetate](/img/structure/B4978057.png)
![7-(3-chlorophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4978065.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[isopropyl(methyl)amino]nicotinamide](/img/structure/B4978066.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4978074.png)
![4-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}morpholine](/img/structure/B4978082.png)

![isopropyl [5-(N,N-dimethyl-beta-alanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate hydrochloride hydrate](/img/structure/B4978098.png)
![N-[4-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)phenyl]acetamide](/img/structure/B4978102.png)
![5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B4978110.png)

![N~2~-[4-(benzyloxy)phenyl]-N~1~-(4-bromo-2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4978129.png)